N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide
Description
N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a bicyclic aromatic compound with a wide range of applications in medicinal chemistry, while thiophene is a sulfur-containing five-membered ring known for its electronic properties. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound an interesting subject for scientific research.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(18-8-5-12-7-10-20-11-12)14-6-9-17-15-4-2-1-3-13(14)15/h1-4,6-7,9-11H,5,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIZCNVTUNHLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner–von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Potassium carbonate, various electrophiles or nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline or thiophene derivatives
Scientific Research Applications
N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide can be compared with other similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features of quinoline and thiophene, offering a unique set of chemical and biological properties that are not found in other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
